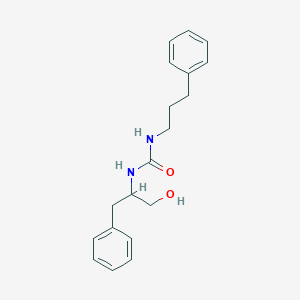![molecular formula C17H22N4O2 B6639518 3-(hydroxymethyl)-N-[(4-pyrazol-1-ylphenyl)methyl]piperidine-1-carboxamide](/img/structure/B6639518.png)
3-(hydroxymethyl)-N-[(4-pyrazol-1-ylphenyl)methyl]piperidine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(hydroxymethyl)-N-[(4-pyrazol-1-ylphenyl)methyl]piperidine-1-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. The compound is commonly known as HPPH and belongs to the class of piperidine derivatives. HPPH has been found to exhibit various biochemical and physiological effects that make it a promising candidate for future drug development.
作用機序
The mechanism of action of HPPH is not fully understood. However, it has been proposed that the compound exerts its effects by inhibiting various enzymes and signaling pathways. HPPH has been found to inhibit the activity of histone deacetylases (HDACs), which play a role in gene expression regulation. Inhibition of HDACs has been linked to the induction of apoptosis in cancer cells. HPPH has also been found to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects:
HPPH has been found to exhibit various biochemical and physiological effects. The compound has been shown to induce apoptosis in cancer cells and inhibit the growth of cancer cell lines. HPPH has also been found to reduce the production of pro-inflammatory cytokines, suggesting that it has anti-inflammatory effects. Additionally, HPPH has been shown to inhibit the replication of certain viruses.
実験室実験の利点と制限
One of the major advantages of HPPH is its potential therapeutic applications. The compound has been found to exhibit anticancer, anti-inflammatory, and antiviral properties, making it a promising candidate for future drug development. Additionally, the synthesis of HPPH is relatively straightforward and can be carried out in a laboratory setting. However, one of the limitations of HPPH is its limited solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for research on HPPH. One potential direction is to further investigate the mechanism of action of the compound. Understanding how HPPH exerts its effects could lead to the development of more effective therapies. Another potential direction is to explore the use of HPPH in combination with other drugs. Combining HPPH with other drugs could enhance its therapeutic effects and reduce the risk of drug resistance. Additionally, further research is needed to determine the safety and efficacy of HPPH in vivo.
合成法
The synthesis of HPPH involves the reaction of 4-pyrazol-1-ylbenzylamine with 3-formylpiperidine in the presence of a reducing agent. The resulting product is then treated with an acid to yield HPPH. The synthesis method is relatively straightforward and can be carried out in a laboratory setting.
科学的研究の応用
HPPH has been extensively studied for its potential therapeutic applications. The compound has been found to exhibit anticancer, anti-inflammatory, and antiviral properties. HPPH has been shown to inhibit the growth of various cancer cell lines and has been proposed as a potential chemotherapeutic agent. The compound has also been found to exhibit anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. Additionally, HPPH has been shown to inhibit the replication of certain viruses, including influenza and HIV.
特性
IUPAC Name |
3-(hydroxymethyl)-N-[(4-pyrazol-1-ylphenyl)methyl]piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O2/c22-13-15-3-1-9-20(12-15)17(23)18-11-14-4-6-16(7-5-14)21-10-2-8-19-21/h2,4-8,10,15,22H,1,3,9,11-13H2,(H,18,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFKWOHVQOFIIBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)NCC2=CC=C(C=C2)N3C=CC=N3)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(hydroxymethyl)-N-[(4-pyrazol-1-ylphenyl)methyl]piperidine-1-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(4-Hydroxypiperidin-1-yl)-2-[2-(trifluoromethyl)phenoxy]ethanone](/img/structure/B6639447.png)
![1-[4-[Hydroxy(phenyl)methyl]piperidin-1-yl]-3-(oxolan-2-yl)propan-1-one](/img/structure/B6639451.png)
![[4-(2-Ethoxyphenyl)piperazin-1-yl]-(1-hydroxycyclopentyl)methanone](/img/structure/B6639455.png)
![3-[1-(1-hydroxycyclopentanecarbonyl)piperidin-4-yl]-1H-benzimidazol-2-one](/img/structure/B6639456.png)
![N-[2-hydroxy-2-(4-methoxyphenyl)ethyl]-5-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B6639459.png)
![2-[(5-Chloro-2,3-dihydro-1,4-benzodioxin-7-yl)methylamino]-1-(2-fluorophenyl)ethanol](/img/structure/B6639464.png)
![1-(3-Hydroxypropyl)-3-[[4-[(2-methylpiperidin-1-yl)methyl]phenyl]methyl]urea](/img/structure/B6639470.png)


![1-[(5-Bromofuran-2-yl)methyl-methylamino]-3-phenoxypropan-2-ol](/img/structure/B6639483.png)
![2-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethylamino]-1-(2-fluorophenyl)ethanol](/img/structure/B6639488.png)

![1-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-3-[1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]urea](/img/structure/B6639506.png)
![1-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-3-[(5-methylthiophen-2-yl)methyl]urea](/img/structure/B6639514.png)